

Quinidine N-oxide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

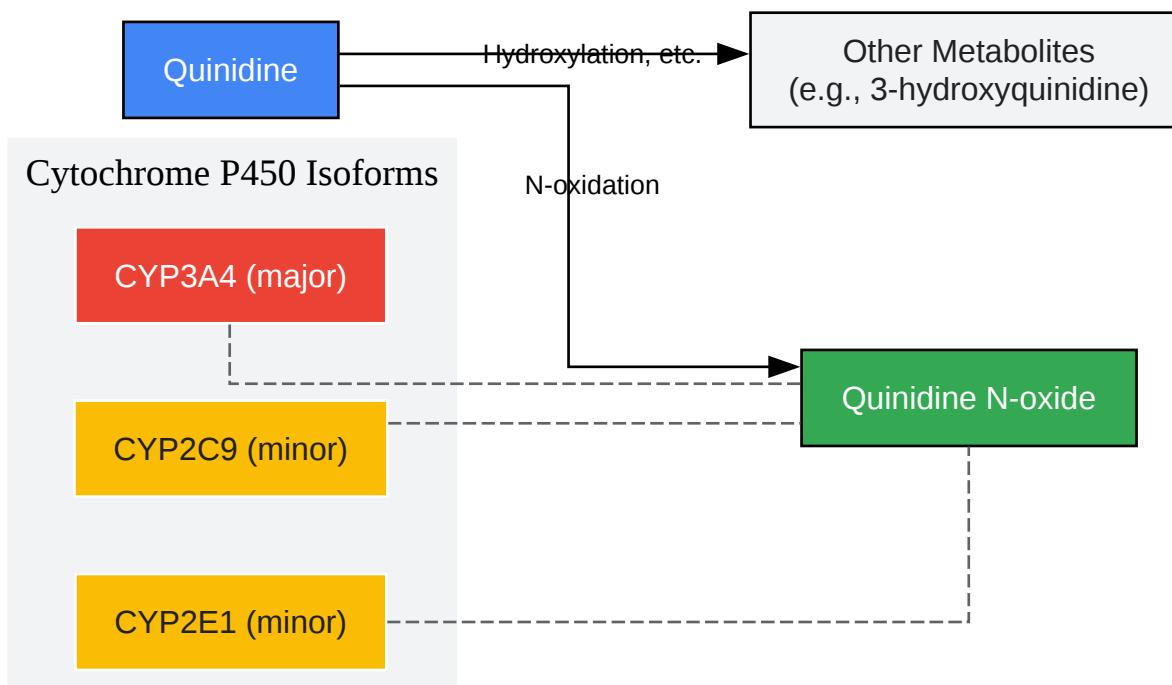
Compound Name: **Quinidine N-oxide**

Cat. No.: **B023188**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Quinidine N-oxide**, a primary metabolite of the antiarrhythmic drug quinidine. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and illustrates its metabolic pathway.


Core Data Summary

A compilation of essential quantitative data for **Quinidine N-oxide** is presented below, offering a ready reference for researchers.

Property	Value	Reference
CAS Number	70116-00-6	[1] [2] [3] [4]
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₃	[1] [2] [3] [4]
Molecular Weight	340.42 g/mol	[2] [3] [4]
Formal Name	6'-methoxy-cinchonan-9S-ol 1-oxide	[1]
Synonyms	(9S)-6'-Methoxycinchonan-9-ol 1-Oxide; Quinidine 1-Oxide	[4]
Purity (by HPLC)	≥95%	[1] [2]
Formulation	A solid	[1]
Solubility	Soluble in DMSO and Methanol	[1] [2]
Storage	-20°C	[1]
Stability	≥ 4 years	[1]
Volume of Distribution (V _{dss}) in dogs	1.03 ± 0.21 L/kg	[5]
Clearance in dogs	0.065 ± 0.012 L/min	[5]
Terminal Half-life in dogs	316 ± 69 min	[5]

Metabolic Pathway of Quinidine to Quinidine N-oxide

Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of **Quinidine N-oxide** is a significant metabolic route.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of quinidine to its N-oxide metabolite.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **Quinidine N-oxide**, crucial for researchers in the field.

Synthesis of Quinidine N-oxide (Adapted from Quinine N-oxide Synthesis)

This protocol is adapted from a reported synthesis of quinine N-oxide and can be applied to quinidine due to their structural similarity.

Materials:

- Quinidine
- Acetone
- Water

- Ozone generator
- Oxygen or Nitrogen gas
- Dichloromethane (CH₂Cl₂)
- Magnesium sulfate (MgSO₄)
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel)
- Methanol
- Acetone

Procedure:

- Prepare a solution of quinidine in a 95:5 mixture of acetone and water.
- Cool the solution to a temperature between -12°C and 0°C.
- Bubble ozone through the solution at a low flow rate. Monitor the reaction progress by observing the color change of the solution to a pale yellow.
- Once the reaction is complete, stream oxygen or nitrogen gas through the reaction mixture to remove any remaining ozone.
- Dilute the reaction mixture with water and extract three times with dichloromethane.
- Collect the organic phases and dry over magnesium sulfate.
- Remove the solvent using a rotary evaporator to obtain the crude product.
- Purify the product using appropriate chromatographic techniques. Monitor the purification by TLC using a 1:1 mixture of methanol and acetone as the mobile phase.

Analysis of Quinidine N-oxide in Biological Samples by HPLC

This method is designed for the quantification of **Quinidine N-oxide** in plasma and urine.

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
- Reversed-phase C18 column
- Acetonitrile
- Ammonium formate
- Ortho-phosphoric acid
- Chloroform
- Sodium hydroxide (1 M)
- Methanol
- Centrifuge

Sample Preparation (Plasma):

- To 250 μ L of plasma, add an appropriate internal standard.
- Add 1 mL of 1 M NaOH and vortex for 5 seconds.
- Extract the mixture with 5 mL of chloroform by mechanical tumbling for 30 minutes.
- Centrifuge the mixture at 1,000 g for 30 minutes.
- Transfer the chloroform phase to a clean tube and evaporate to dryness at 37°C.
- Reconstitute the residue in 100 μ L of methanol.

- Inject a suitable volume onto the HPLC column.

Chromatographic Conditions:

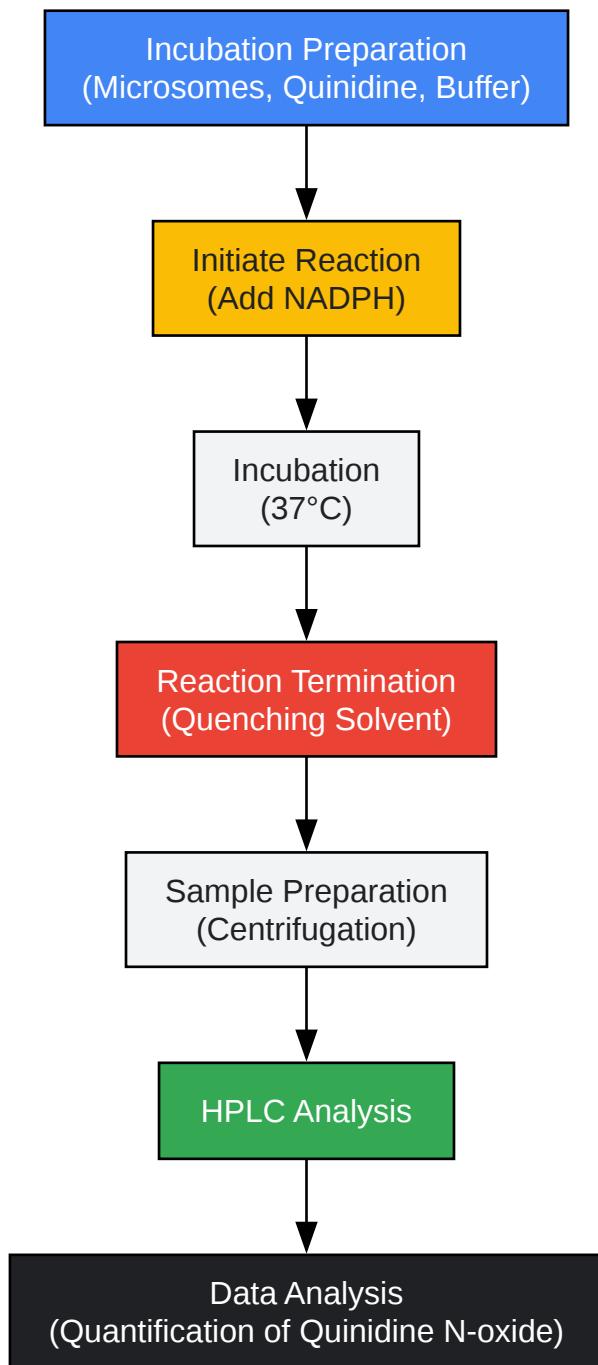
- Mobile Phase: A mixture of 0.05 M ammonium formate and acetonitrile (e.g., 93.5:6.5, v/v), with the pH adjusted to 2.0 with ortho-phosphoric acid.
- Flow Rate: As appropriate for the column dimensions (e.g., 4 ml/min).
- Detection: Fluorescence detection with excitation at 340 nm and emission at 425 nm.

In Vitro Formation of Quinidine N-oxide using Human Liver Microsomes

This protocol allows for the study of the enzymatic formation of **Quinidine N-oxide**.

Materials:

- Human liver microsomes
- Quinidine
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
- Potassium phosphate buffer
- HPLC system as described above


Procedure:

- Prepare an incubation mixture containing human liver microsomes, quinidine, and the NADPH regenerating system in potassium phosphate buffer.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate the mixture at 37°C for a specified time.

- Terminate the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).
- Centrifuge the mixture to pellet the protein.
- Analyze the supernatant for the presence of **Quinidine N-oxide** using the HPLC method described previously.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of quinidine to **Quinidine N-oxide**.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro metabolism of quinidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. allmpus.com [allmpus.com]
- 3. Quinidine N-Oxide - CAS - 70116-00-6 | Axios Research [axios-research.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quinidine N-oxide: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023188#quinidine-n-oxide-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com